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Compound of Interest

Compound Name: (R)-Oxybutynin-d10

Cat. No.: B15616525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and relevant biological context of (R)-Oxybutynin-d10. This deuterated analog of the potent

muscarinic receptor antagonist, (R)-Oxybutynin, is a valuable tool in pharmacokinetic and

metabolic studies.

Core Chemical Properties
(R)-Oxybutynin-d10 is the isotopically labeled form of (R)-Oxybutynin, where ten hydrogen

atoms on the two ethyl groups of the diethylamino moiety have been replaced with deuterium.

This substitution makes it an ideal internal standard for mass spectrometry-based quantification

of (R)-Oxybutynin in biological matrices.[1]
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Identifier Value

IUPAC Name
4-(bis(ethyl-d5)amino)but-2-yn-1-yl (R)-2-

cyclohexyl-2-hydroxy-2-phenylacetate

CAS Number 1189190-67-7 (Free Base)

Molecular Formula C22H21D10NO3 (Free Base)

Molecular Weight 367.56 g/mol (Free Base)[2]

HCl Salt CAS Number
Not explicitly available, but the racemate d10

HCl is 120092-65-1[3]

HCl Salt Molecular Formula C22H22D10ClNO3

HCl Salt Molecular Weight 404.01 g/mol [2]

Physicochemical Data
Property Value Notes

Melting Point
129-130 °C (for non-

deuterated HCl salt)

Data for the d10 analog is not

readily available; this serves as

an estimate.

Boiling Point Not available

Solubility Soluble in Methanol.[2]

The non-deuterated HCl salt is

readily soluble in water and

acids.

Storage Conditions Store at 2-8°C[2]

Structure and Stereochemistry
Oxybutynin possesses a single chiral center at the carbon atom bearing the hydroxyl,

cyclohexyl, and phenyl groups. (R)-Oxybutynin is the eutomer, exhibiting significantly higher

antimuscarinic activity compared to its (S)-enantiomer. The deuteration in (R)-Oxybutynin-d10
is specifically at the terminal ethyl groups, which are not directly involved in the chiral center,

thus preserving its stereochemical integrity and biological activity.
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Mechanism of Action: Muscarinic Acetylcholine
Receptor Antagonism
(R)-Oxybutynin exerts its therapeutic effects, primarily in the treatment of overactive bladder,

through competitive antagonism of muscarinic acetylcholine receptors, with a notable selectivity

for the M3 subtype.[4] The M3 receptors are coupled to Gq proteins and are predominantly

responsible for mediating detrusor smooth muscle contraction.

The binding of acetylcholine to M3 receptors initiates a signaling cascade that leads to an

increase in intracellular calcium concentration and subsequent muscle contraction. (R)-

Oxybutynin blocks this initial step, leading to muscle relaxation.
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Muscarinic M3 Receptor Signaling Pathway
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Experimental Protocols
While a specific, detailed synthesis protocol for (R)-Oxybutynin-d10 is not publicly available,

its preparation would follow the general principles of oxybutynin synthesis, utilizing deuterated

starting materials. The synthesis of deuterated (S)-oxybutynin analogs has been reported,

confirming the feasibility of such synthetic routes. A general experimental workflow for the

synthesis, purification, and analysis is outlined below.

General Synthesis and Purification Workflow
The synthesis of (R)-Oxybutynin generally involves the esterification of (R)-2-cyclohexyl-2-

hydroxy-2-phenylacetic acid with 4-(diethylamino)-2-butyn-1-ol. For the d10 analog, 4-

(bis(ethyl-d5)amino)-2-butyn-1-ol would be used.
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Starting Materials:
(R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid

4-(bis(ethyl-d5)amino)-2-butyn-1-ol

Esterification Reaction

Aqueous Workup
& Solvent Extraction

Chromatographic Purification
(e.g., Column Chromatography)

Characterization:
NMR, Mass Spectrometry

(R)-Oxybutynin-d10
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General Synthesis and Purification Workflow

Analytical Methodology: Chiral High-Performance Liquid
Chromatography (HPLC)
The enantiomeric purity of (R)-Oxybutynin-d10 is critical for its use in stereoselective

pharmacokinetic studies. Chiral HPLC is the method of choice for separating and quantifying

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15616525?utm_src=pdf-body-img
https://www.benchchem.com/product/b15616525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the (R) and (S) enantiomers. Several methods have been published for the chiral separation of

oxybutynin enantiomers, which can be adapted for the deuterated analog.

A representative HPLC method for chiral separation of oxybutynin enantiomers:[1]

Column: Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm)

Mobile Phase: A mixture of Solvent A [acetonitrile:10mM ammonium bicarbonate, 80:20 (v/v)]

and Solvent B [2-propanol:methanol, 50:50 (v/v)] in a 20:80 (v/v) ratio.

Detection: Mass Spectrometry (MS/MS)

Internal Standard: Deuterated analogues, such as (R)-Oxybutynin-d10 itself in studies of

the non-deuterated compound.

Sample Preparation (from plasma):[1]

Liquid-Liquid Extraction: Plasma samples are extracted with an organic solvent mixture (e.g.,

ethyl acetate-diethyl ether-n-hexane).

Evaporation: The organic layer is separated and evaporated to dryness.

Reconstitution: The residue is reconstituted in the mobile phase for injection into the HPLC

system.

Spectral Data
Detailed NMR and mass spectral data for (R)-Oxybutynin-d10 are not widely published.

However, based on the structure, the following would be expected:

¹H NMR: The spectrum would be similar to that of (R)-Oxybutynin, but with the complete

absence of signals corresponding to the ethyl protons.

¹³C NMR: The spectrum would show characteristic shifts for the carbonyl, quaternary, and

other carbons of the core structure. The signals for the deuterated ethyl carbons would be

observed as multiplets due to C-D coupling.
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Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the

molecular weight of the deuterated compound (367.56 for the free base). Fragmentation

patterns would be useful for structural confirmation and in quantitative analysis using Multiple

Reaction Monitoring (MRM) in MS/MS. For the non-deuterated compound, characteristic

fragments are observed.[4]

Conclusion
(R)-Oxybutynin-d10 is an essential tool for advanced research in the fields of pharmacology

and drug metabolism. Its well-defined chemical structure and the biological activity of its non-

deuterated counterpart make it invaluable for sensitive and accurate quantification in complex

biological samples. The methodologies and data presented in this guide provide a solid

foundation for researchers and scientists working with this important deuterated standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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